1-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
Description
1-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is a pyridinecarbonitrile derivative characterized by a 2,4-dichlorophenoxyethyl substituent attached to the tetrahydro-3-pyridinecarbonitrile core. The compound’s core structure—a partially saturated pyridine ring with a nitrile group at the 3-position—suggests reactivity and biological relevance similar to other heterocyclic compounds in medicinal and agrochemical research. The 2,4-dichlorophenoxyethyl moiety may influence lipophilicity, metabolic stability, and target binding, as seen in structurally related pesticides and bioactive molecules .
Properties
IUPAC Name |
1-[2-(2,4-dichlorophenoxy)ethyl]-6-methyl-2-oxo-3,4-dihydropyridine-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-10-11(9-18)2-5-15(20)19(10)6-7-21-14-4-3-12(16)8-13(14)17/h3-4,8H,2,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWYAEJCKIIQCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCC(=O)N1CCOC2=C(C=C(C=C2)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile (CAS Number: 338748-80-4) is a synthetic compound with notable biological activity. Its structure includes a dichlorophenoxy group, which is known for its herbicidal properties, and a pyridine ring that contributes to its pharmacological potential. This article reviews the biological activity of this compound based on various studies, highlighting its effects on cellular mechanisms and potential therapeutic applications.
- IUPAC Name : 1-[2-(2,4-dichlorophenoxy)ethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
- Molecular Formula : C15H14Cl2N2O2
- Molecular Weight : 309.19 g/mol
- Physical Form : Solid
- Purity : 90% .
The compound's biological activity can be attributed to its interaction with various cellular targets. Research indicates that the dichlorophenoxy group may influence cellular signaling pathways related to growth and apoptosis. The pyridine moiety is also implicated in modulating neurotransmitter systems and may exhibit neuroprotective effects.
Biological Activity Overview
- Antimicrobial Activity :
- Cytotoxic Effects :
- Neuroprotective Effects :
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of related compounds showed that derivatives of dichlorophenoxy exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating potent antimicrobial activity.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 20 | S. aureus |
| Compound B | 30 | E. coli |
Case Study 2: Cytotoxicity in Cancer Cells
Research involving human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 was determined to be approximately 25 µM after 48 hours of exposure.
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
Toxicological Profile
The toxicological assessment of the compound indicates potential risks associated with high concentrations. Studies have shown that exposure can lead to mitochondrial dysfunction without significant oxidative stress induction, suggesting a need for careful evaluation during therapeutic applications .
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity. It has been evaluated for its potential as:
- Antimicrobial Agent : Studies have shown that the compound possesses antimicrobial properties, making it a candidate for the development of new antibiotics or antiseptics.
- Anticancer Properties : Preliminary investigations suggest that it may inhibit tumor growth in certain cancer cell lines, indicating potential use in cancer therapy.
- Anti-inflammatory Effects : The compound has been observed to reduce inflammation markers in vitro, suggesting its applicability in treating inflammatory diseases.
Therapeutic Potential
The unique structure of 1-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile allows for modifications that could enhance its effectiveness in therapeutic applications. Key areas of focus include:
- Pharmacodynamics and Pharmacokinetics : Understanding how the compound interacts with biological systems is crucial for determining its safety profile and efficacy.
- Drug Development : Its potential as a lead compound in drug discovery programs targeting specific diseases such as cancer and bacterial infections is being explored.
Case Studies and Research Findings
Several studies have investigated the applications of this compound:
- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that the compound showed significant inhibition against Gram-positive and Gram-negative bacteria. In vitro tests indicated a minimum inhibitory concentration (MIC) comparable to existing antibiotics .
- Cancer Cell Line Testing : Research involving various cancer cell lines showed that the compound inhibited cell proliferation by inducing apoptosis. The mechanism was linked to the activation of specific apoptotic pathways .
- Inflammatory Response Modulation : In animal models of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its potential use in managing chronic inflammatory conditions .
Comparison with Similar Compounds
1-(2,4-Dichlorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
- Key Differences: Replaces the phenoxyethyl group with a 2,4-dichlorobenzyl substituent.
- Molecular Weight: 295.17 g/mol (vs. higher molecular weight for the target compound due to the phenoxyethyl group) .
- Applications: Marketed as a research chemical (Santa Cruz Biotechnology, $109–$120/mg), indicating use in medicinal chemistry or as a synthetic intermediate .
1-(2-Chloro-6-fluorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
Pyridin-2(1H)-one Derivatives (e.g., 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile)
- Key Differences : Features a pyridin-2-one core instead of a tetrahydro-6-oxo-pyridinecarbonitrile.
- Biological Activity : Demonstrated 79.05% antioxidant activity (comparable to ascorbic acid) and moderate antibacterial effects against Staphylococcus aureus and Escherichia coli. Bromophenyl and methoxy groups enhance activity, suggesting substituent-dependent efficacy .
Key Observations:
Substituent Influence on Bioactivity: Bromophenyl and methoxy groups in pyridin-2-one derivatives correlate with high antioxidant activity, while dichlorophenoxy/benzyl groups may favor pesticidal applications .
Synthetic Accessibility: Analogous compounds (e.g., ) are synthesized via cyclization reactions involving aldehydes and cyanoacetate derivatives, suggesting feasible routes for the target compound’s preparation .
Molecular Docking and ADMET Considerations
While direct docking data for the target compound are unavailable, studies on pyridin-2-one derivatives highlight the importance of substituent interactions with protein targets. For example:
- Bromophenyl groups in 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-... showed strong binding affinity in docking simulations, aligning with their high antioxidant activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
